molecular formula C10H12BrNO2 B1421282 4-Bromo-3-methoxy-N,N-dimethylbenzamide CAS No. 1065074-12-5

4-Bromo-3-methoxy-N,N-dimethylbenzamide

Cat. No.: B1421282
CAS No.: 1065074-12-5
M. Wt: 258.11 g/mol
InChI Key: RIDSVLNSIKUVKR-UHFFFAOYSA-N
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Description

Substituent Position Effects

  • 4-Bromo-N,N-dimethylbenzamide (CAS 18469-37-9): Lacks the 3-methoxy group, resulting in reduced steric hindrance and altered electronic profiles. The absence of methoxy decreases electron density at the 3-position, affecting reactivity in electrophilic substitution.
  • 3-Bromo-N-methoxy-N,4-dimethylbenzamide (CAS 501420-55-9): Methoxy and bromine groups are transposed, leading to distinct dipole moments and solubility characteristics.

Halogen Substitution Comparisons

  • 4-Bromo-3-chloro-N,N-dimethylbenzamide (CAS 1369900-22-0): Chlorine substitution at the 3-position increases polarity (logP = 2.08 vs. 2.16 for the bromo-methoxy analog) and alters crystal packing due to stronger van der Waals interactions.

Electronic Effects

  • 4-Methoxy-N,N-dimethylbenzamide : The absence of bromine reduces molecular weight by 79.9 g/mol and enhances electron-donating capacity, shifting UV absorption maxima by ~20 nm compared to the brominated analog.

Properties

IUPAC Name

4-bromo-3-methoxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)10(13)7-4-5-8(11)9(6-7)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDSVLNSIKUVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674614
Record name 4-Bromo-3-methoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-12-5
Record name 4-Bromo-3-methoxy-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of N,N-Dimethyl-3-methoxybenzamide Derivatives

Methodology :
The initial step involves introducing a bromine atom at the 4-position of the benzamide ring. This can be achieved via electrophilic aromatic substitution using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction typically proceeds under controlled conditions to ensure regioselectivity and minimize polybromination.

Reaction Conditions :

  • Reagents : Bromine or NBS, with catalytic Lewis acids such as Fe or AlCl₃ to enhance electrophilicity.
  • Solvent : Dichloromethane (DCM) or chloroform for better solubility.
  • Temperature : Maintained at 0–5°C to control reaction rate and selectivity.
  • Procedure : The aromatic substrate is cooled, and brominating agent is added dropwise, followed by stirring until completion.

Data Table 1: Bromination Parameters

Parameter Range/Condition Reference
Brominating Agent Br₂ or NBS
Catalyst Fe, AlCl₃
Solvent DCM
Temperature 0–5°C
Reaction Time 2–4 hours

Methoxylation at the N-Position

Methodology :
Following bromination, the compound undergoes methoxylation where a methoxy group is introduced at the nitrogen atom. This is typically achieved by reacting the intermediate with methanol in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Reaction Conditions :

  • Reagents : Methanol (CH₃OH), NaOH or K₂CO₃.
  • Temperature : Reflux conditions (~60–80°C) to facilitate nucleophilic substitution.
  • Duration : 4–6 hours, monitored by TLC.

Data Table 2: Methoxylation Conditions

Parameter Range/Condition Reference
Base NaOH or K₂CO₃
Solvent Methanol
Temperature Reflux (~60–80°C)
Reaction Time 4–6 hours

Amidation to Form the Benzamide Core

Methodology :
The benzamide core, specifically N,N-dimethylbenzamide, can be synthesized via amidation of corresponding benzoic acid derivatives or directly from amines using coupling reagents.

Typical Route :

  • Conversion of 4-bromo-3-methoxybenzoic acid to acyl chloride using thionyl chloride (SOCl₂).
  • Subsequent reaction with N,N-dimethylamine or N,N-dimethylhydroxylamine under basic conditions yields the target compound.

Reaction Conditions :

  • Reagents : SOCl₂, N,N-dimethylamine.
  • Temperature : Reflux (~70°C) for acyl chloride formation; room temperature for amidation.
  • Catalyst : None required, but pyridine can be used as a base.

Data Table 3: Amidation Parameters

Parameter Range/Condition Reference
Reagent SOCl₂, N,N-dimethylamine
Temperature Reflux (~70°C)
Solvent DCM or THF
Reaction Time 2–4 hours

Alternative Synthesis via Cross-Coupling

Methodology :
Modern synthetic approaches employ palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination to introduce the methoxy and bromine functionalities selectively.

Reaction Conditions :

Data Table 4: Cross-Coupling Parameters

Parameter Range/Condition Reference
Catalyst Pd(OAc)₂ or Pd₂(dba)₃
Ligand XPhos, BINAP
Base K₂CO₃, NaOtBu
Solvent Toluene, THF
Temperature 80–110°C

Industrial Scale-Up Considerations

For large-scale production, continuous flow reactors are employed to optimize reaction parameters, improve safety, and reduce costs. Key factors include precise temperature control, efficient mixing, and real-time monitoring of reaction progress.

Summary of Key Findings

Step Reagents & Conditions References
Bromination Br₂/NBS, Fe/AlCl₃, 0–5°C
Methoxylation CH₃OH, NaOH/K₂CO₃, reflux
Amidation SOCl₂, N,N-dimethylamine, reflux
Cross-Coupling Pd catalysts, ligands, bases, 80–110°C

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate. Reduction reactions can convert the amide group to an amine using reducing agents such as lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.

Major Products

    Substitution: Formation of 4-methoxy-3-methoxy-N,N-dimethylbenzamide.

    Oxidation: Formation of 4-bromo-3-methoxybenzoic acid.

    Reduction: Formation of 4-bromo-3-methoxy-N,N-dimethylbenzylamine.

Scientific Research Applications

Scientific Research Applications

4-Bromo-3-methoxy-N,N-dimethylbenzamide has several significant applications across various scientific domains:

Chemistry

  • Building Block for Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Reactivity Studies : The compound can undergo various chemical reactions such as substitution, oxidation, and reduction, making it useful for exploring reaction mechanisms.

Biology

  • Biochemical Probes : Investigated for its potential as a biochemical probe to study cellular processes.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in understanding metabolic pathways.

Medicine

  • Therapeutic Potential : Explored for anti-inflammatory and antimicrobial properties, with studies indicating efficacy against various pathogens.
  • Cancer Research : The compound is being investigated for its anticancer properties, particularly in inhibiting fibroblast growth factor receptor-1 (FGFR1) associated with certain cancers.

Industry

  • Material Development : Used in the production of specialty chemicals and materials. It has applications in developing new catalysts and polymers.

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

In vitro studies show effectiveness against a range of bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

In vivo studies demonstrate that treatment with this compound significantly reduces levels of pro-inflammatory cytokines:

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control150 ± 10200 ± 15
Treated (50 mg/kg)80 ± 5100 ± 10

Case Studies

Several documented case studies highlight the biological activity of benzamide derivatives:

Case Study on Antimicrobial Efficacy

A study evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated not only growth inhibition but also disruption of biofilm formation, critical for chronic infections.

Case Study on Inflammation

In a model of acute lung injury induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced lung edema and improved oxygenation levels.

Mechanism of Action

The mechanism by which 4-Bromo-3-methoxy-N,N-dimethylbenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate signaling pathways. The exact pathways involved can vary based on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Key Research Findings

Steric vs. Electronic Effects : Meta-substitution in the target compound may hinder reactivity in esterification compared to para-substituted analogs due to steric congestion .

Solubility and Stability: The absence of hydrogen-bond donors in the target compound likely reduces aqueous solubility compared to N-H-containing analogs (e.g., ) .

Biological Potential: Unlike sulfonamide derivatives (), the target compound’s dimethylamide group may limit its ability to engage in strong intermolecular interactions, affecting bioactivity .

Biological Activity

4-Bromo-3-methoxy-N,N-dimethylbenzamide is a synthetic compound belonging to the benzamide class, characterized by the presence of a bromine atom and a methoxy group on the aromatic ring. Its molecular formula is C10H12BrNO\text{C}_10\text{H}_{12}\text{Br}\text{N}\text{O} with a molecular weight of 272.14 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the bromination of N,N-dimethylbenzamide under controlled conditions to ensure selective bromination at the 4-position. The key reagents include bromine and an appropriate solvent, often requiring precise control over reaction parameters to achieve high yields and purity.

Biological Activity

This compound exhibits a range of biological activities, primarily through its interactions with various biological targets such as enzymes and receptors. The presence of both bromine and methoxy groups may enhance its biological efficacy by influencing binding affinity and selectivity toward target sites.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to modulate specific biochemical pathways, potentially acting as an inhibitor or activator depending on the target. Studies suggest that similar benzamide derivatives can inhibit fibroblast growth factor receptor-1 (FGFR1), which is implicated in various cancers .

Research Findings

Recent studies have highlighted several aspects of the biological activity associated with this compound:

  • Anticancer Properties :
    • A series of related compounds demonstrated significant inhibition of non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, with IC50 values ranging from 1.25 µM to 2.31 µM for different derivatives .
    • The compound induced apoptosis and arrested the cell cycle at the G2 phase in NSCLC cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Activity :
    • Investigations into related benzamide derivatives have shown promising antimicrobial properties, suggesting that this compound may also possess similar activities.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound Name Key Features Differences
4-Bromo-N,N-dimethylbenzamideLacks methoxy groupMay exhibit different reactivity
4-Bromo-3-methoxybenzamideSimilar structure but without dimethyl substitutionVariations in chemical properties
N,N-Dimethyl-4-bromoanilineContains an amino group instead of an amideDifferent functional group properties
4-Bromo-N-methylbenzamideLacks one methyl groupAffects steric hindrance and reactivity

Case Studies

Several case studies have been documented regarding the biological activity of benzamide derivatives, including:

  • Case Study on FGFR1 Inhibition : A study designed around synthesizing novel FGFR1 inhibitors demonstrated that certain derivatives could effectively inhibit FGFR1 activity in cancer cell lines, showcasing their potential therapeutic roles .
  • Antimicrobial Evaluation : Related compounds have undergone extensive testing for antimicrobial efficacy against various pathogens, indicating a promising avenue for further exploration in drug development.

Q & A

Q. What are optimized synthetic routes for 4-bromo-3-methoxy-N,N-dimethylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is recommended:

Bromination : Direct bromination of 3-methoxy-N,N-dimethylbenzamide using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 80°C. Monitor regioselectivity via TLC to confirm para-bromination .

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields ~75% purity. Recrystallization in ethanol improves purity to >95% .
Key Variables : Excess NBS (1.2 eq.) minimizes byproducts. Elevated temperatures (>80°C) risk decomposition of the dimethylamide group .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect a singlet at δ 3.0–3.3 ppm for N,N-dimethyl groups and a downfield aromatic proton (δ 7.5–8.0 ppm) para to bromine. Methoxy protons appear as a singlet at δ 3.8–4.0 ppm .
  • ¹³C NMR : The carbonyl (C=O) resonates at ~165–170 ppm. Bromine’s inductive effect shifts the adjacent carbon to ~125–130 ppm .
  • IR : Strong C=O stretch at ~1650 cm⁻¹ and C-Br at ~600 cm⁻¹ .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol/water (4:1 v/v) is ideal due to moderate polarity and high solubility at elevated temperatures. Slow cooling (0.5°C/min) yields needle-shaped crystals. Avoid DMSO or DMF due to strong coordination with the amide group, complicating crystal formation .

Advanced Research Questions

Q. How does steric hindrance from N,N-dimethyl groups affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The dimethylamide group reduces electrophilicity at the carbonyl carbon, slowing transmetallation. Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 100°C. Kinetic studies show 20% lower yield compared to unsubstituted analogs, requiring extended reaction times (24–48 hr) . Data Contradiction : Some studies report improved stability of intermediates due to steric protection, but conflicting results arise from solvent polarity effects .

Q. What computational methods predict the mutagenic potential of this compound?

  • Methodological Answer :
  • In Silico Tools : Use Derek Nexus or Toxtree to assess structural alerts. The bromine and methoxy groups are not flagged, but the amide group may hydrolyze to form mutagenic anilines under acidic conditions .
  • Experimental Validation : Ames II testing (TA98 strain ± S9 metabolic activation) is recommended. Comparable analogs show weak mutagenicity (≤2-fold revertant increase vs. control) .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : Hydrolysis of the amide bond occurs, generating 3-methoxy-4-bromobenzoic acid and dimethylamine (confirmed via LC-MS). Half-life: ~6 hr at 25°C .
  • Basic Conditions (pH > 10) : Stable for >72 hr. No degradation observed, as confirmed by ¹H NMR .
    Mitigation : Store at pH 7–8 in inert atmospheres to prevent hydrolysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-methoxy-N,N-dimethylbenzamide
Reactant of Route 2
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4-Bromo-3-methoxy-N,N-dimethylbenzamide

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